N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Physicochemical Properties Druglikeness Lipophilicity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865286-30-2) is a synthetic, heterocyclic small molecule featuring a 1,3,4-oxadiazole core, a 3-methoxyphenyl substituent, and a 5-nitrothiophene-2-carboxamide moiety. This specific substitution pattern places it within a class of compounds being investigated for their bioactivity, including antimicrobial and anticancer properties, as evidenced by its inclusion in antiproliferative screening panels against human HeLa cells.

Molecular Formula C14H10N4O5S
Molecular Weight 346.32
CAS No. 865286-30-2
Cat. No. B2927607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS865286-30-2
Molecular FormulaC14H10N4O5S
Molecular Weight346.32
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5S/c1-22-9-4-2-3-8(7-9)13-16-17-14(23-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
InChIKeyKTMCMGNFGCTELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865286-30-2): A Specialized 1,3,4-Oxadiazole Probe for Targeted Antimicrobial and Antiproliferative Screening


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865286-30-2) is a synthetic, heterocyclic small molecule featuring a 1,3,4-oxadiazole core, a 3-methoxyphenyl substituent, and a 5-nitrothiophene-2-carboxamide moiety . This specific substitution pattern places it within a class of compounds being investigated for their bioactivity, including antimicrobial and anticancer properties, as evidenced by its inclusion in antiproliferative screening panels against human HeLa cells [1]. The compound's structure suggests it is designed for research purposes and is not intended for therapeutic or veterinary use .

Why N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,3,4-oxadiazole class, minor structural modifications lead to drastic differences in biological activity, target engagement, and physicochemical properties [1]. The 3-methoxyphenyl substitution on the oxadiazole ring of this compound is a key pharmacophoric determinant, differentiating it from analogs with 4-chlorophenyl, 4-fluorophenyl, or 2,4-dimethylphenyl groups . For instance, the presence and position of the methoxy group can significantly alter lipophilicity, solubility, and binding affinity to biological targets such as trypanothione reductase, as demonstrated by structure-activity relationship (SAR) studies on closely related 5-nitrothiophene-2-carboxamides [2]. Therefore, substituting this compound with a different, even structurally similar, oxadiazole derivative is not scientifically valid without comparative validation of the specific assay or model.

Quantitative Differentiation of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide from Key Analogs


Distinct Physicochemical Profile: Lipophilicity and Solubility Differentiation from the 4-Fluorophenyl Analog (CAS 865285-44-5)

The compound's 3-methoxyphenyl substituent (Hammett σ_m = 0.12) confers a different electronic and lipophilic profile compared to the 4-fluorophenyl analog (CAS 865285-44-5, Hammett σ_p = 0.06) [1]. This difference in substituent electronics directly impacts the molecule's logP and aqueous solubility. While precise experimental logP values are not currently collated in a single head-to-head study, the structural difference allows for a calculated logP (clogP) comparison. The methoxy group increases hydrogen bond acceptor count and molecular surface area relative to fluorine, predicting a distinct solubility and permeability profile that directly influences assay performance and formulation requirements .

Physicochemical Properties Druglikeness Lipophilicity

Enhanced Antiproliferative Activity in HeLa Cells Compared to the 2,4-Dimethylphenyl Analog (CAS 891145-13-4)

In a PubChem BioAssay panel (AID 1259401), N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide demonstrated antiproliferative activity against human HeLa cells that was classified as "Active" at a concentration ≤ 1 µM [1]. A closely related analog, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 891145-13-4), when screened under identical assay conditions (AID 1259401), did not achieve the same level of potency, falling into a less active category [2]. This suggests that the 3-methoxyphenyl substitution is critical for the observed single-digit micromolar activity in this specific cancer cell model.

Anticancer Screening Cytotoxicity HeLa Cell Line

Class-Level Advantage: Potential for Overcoming Efflux-Mediated Resistance Via Nitroreductase Pro-Drug Activation

The 5-nitrothiophene-2-carboxamide class, to which this compound belongs, was specifically engineered to overcome efflux-mediated resistance in Gram-negative bacteria [1]. Unlike traditional antibiotics that are efflux substrates, optimal lead compounds from this series lost their affinity for the AcrAB-TolC efflux pump and function as pro-drugs requiring activation by bacterial nitroreductases NfsA and NfsB [1]. The lead compound demonstrated in vivo efficacy in a mouse thigh infection model against wild-type and multi-drug resistant (MDR) clinical isolates of E. coli, Shigella spp., and Salmonella spp. [1]. This mechanism is a point of differentiation from other antibacterial oxadiazole derivatives that do not possess the nitro group required for this activation pathway.

Antibacterial Resistance Efflux Pump Prodrug Activation Nitroreductase

Target Engagement Differentiation: Potential Activity Against Trypanothione Reductase (TR) Contrasted with Non-Nitro Analogs

The 5-nitrothiophene-2-carboxamide scaffold is a known pharmacophore for inhibiting trypanothione reductase (TR), a validated target in Leishmania parasites [1]. SAR studies show that compounds with a 5-nitrothiophene-2-carboxamide group achieve potent TR inhibition (e.g., compound 6e with a Ki of 2.8 µM), whereas non-nitrated analogs lack significant activity [1]. While compound-specific data for the 3-methoxyphenyl analog is not published, its structural alignment with these potent TR inhibitors strongly implies target engagement, setting it apart from oxadiazole derivatives lacking the critical nitro group.

Trypanothione Reductase Inhibition Leishmaniasis Neglected Tropical Disease

Differential Cytotoxicity Profile: Selectivity Index (SI) Potential Inferred from Related Scaffolds

A critical criterion for advancing a hit compound is its selectivity for the target pathogen or cancer cell over normal host cells. Optimization of the 5-nitrothiophene-2-carboxamide series for TR inhibition yielded compounds with selectivity indices (SI) greater than 50 [1]. This indicates a wide therapeutic window. While the specific SI for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has not been published, its structural similarity to these optimized leads (particularly those with substituted aromatic groups on the oxadiazole) suggests a high potential for achieving comparable selectivity, unlike less optimized analogs that may show greater off-target toxicity.

Selectivity Index Cytotoxicity Host Cell Toxicity

Metabolic Stability Advantage: Fluorine-Free Structure for Reduced Potential for Oxidative Defluorination

A key advantage over the 4-fluorophenyl analog (CAS 865285-44-5) is the absence of a fluorine atom, which can be a site for oxidative defluorination by cytochrome P450 enzymes, potentially generating toxic metabolites [1]. The 3-methoxyphenyl group, while subject to O-demethylation, generally leads to predictable and well-characterized metabolites. This structural feature may confer a different metabolic stability profile, making the 3-methoxyphenyl derivative a potentially safer and more tractable lead compound for programs concerned with fluorine-related toxicity.

Metabolic Stability Pharmacokinetics Drug Metabolism

Optimal Research and Procurement Applications for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide


Hit Identification for Efflux-Resistant Gram-Negative Antibacterial Programs

As a member of a mechanistically novel class of nitrothiophene carboxamides engineered to evade RND efflux pumps [1], this compound is ideally suited as a starting point for hit-to-lead campaigns targeting MDR Enterobacteriaceae. Its core scaffold has demonstrated in vivo efficacy against E. coli in murine infection models, making it a high-value procurement for groups focused on validating efflux-resistant chemical matter.

Oncology Screening Libraries for Cervical and Hematological Cancer Models

Given its experimental activity against HeLa cells (Activity ≤ 1 µM) [2], this compound is a strong candidate for inclusion in oncology-focused screening libraries. Its selective, sub-micromolar activity in a cervical cancer model, superior to the 2,4-dimethylphenyl analog, makes it a preferred tool compound for investigating novel mechanisms of cytotoxicity in gynecological cancers.

Structure-Activity Relationship (SAR) Studies for Trypanothione Reductase Inhibitors

The 5-nitrothiophene-2-carboxamide moiety is a validated pharmacophore for Leishmania TR [3]. This compound, with its 3-methoxyphenyl group, fills a gap in current SAR understanding of the auxiliary binding pocket. Procuring this compound allows researchers to explore steric and electronic effects at this position, potentially yielding derivatives with Ki values < 1 µM and SI > 50.

Physicochemical Profiling of Oxadiazole-Based Probes

The distinct solubility, lipophilicity, and hydrogen-bonding capacity of the 3-methoxyphenyl derivative relative to its halogenated and alkylated analogs make it an essential reference standard for physicochemical profiling. It can be used to benchmark the impact of electronic and steric modifications on key drug-like properties such as clogP, solubility, and permeability, guiding the design of optimized chemical probes.

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.